The compound is a synthetic peptide composed of a specific sequence of amino acids: phenylalanine, glycine, methionine, arginine, and lysine. Its molecular formula is with a molar mass of approximately 1347.63 g/mol . The peptide features an amide group at the C-terminus, which enhances its stability and bioactivity.
H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 is classified as a peptide due to its composition of amino acids linked by peptide bonds. It falls under the category of bioactive peptides, which are known for their various physiological effects.
The synthesis of H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
Automated peptide synthesizers are often used in industrial production to enhance efficiency and yield.
The molecular structure of H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 features a sequence characterized by both hydrophilic (glycine) and hydrophobic (phenylalanine, methionine) residues along with positively charged residues (arginine, lysine). This unique arrangement may enhance its biological activity compared to simpler peptides .
H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction.
The mechanism of action for H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 is not fully elucidated but is believed to involve interactions with specific receptors or proteins in biological systems. The presence of multiple arginine residues enhances its ability to interact with negatively charged molecules, potentially influencing cellular signaling pathways and protein-protein interactions .
The peptide exhibits high solubility in aqueous solutions but is sensitive to pH levels; it becomes unstable at pH values greater than 8 due to inactivation by enzymes such as pepsin and chymotrypsin .
H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 has several applications in scientific research:
LIH383 functions as a negative allosteric modulator of the μ-opioid receptor (MOR), distinguishing it from traditional orthosteric opioid agonists. By binding to a secondary site on MOR, it attenuates β-endorphin-induced G-protein activation while preserving β-arrestin recruitment. This selective inhibition arises from its stabilization of a receptor conformation that decouples Gαᵢ signaling without affecting ligand binding affinity at the orthosteric site [8]. Mechanistically, LIH383 reduces MOR phosphorylation at Ser³⁵⁵ and Thr³⁷⁰ residues, critical sites for G-protein coupling. Consequently, it inhibits downstream adenylyl cyclase suppression and calcium channel modulation, dampening analgesic efficacy but potentially mitigating tolerance development [3] [8].
The peptide’s design exploits dynorphin A’s C-terminal extensions, known to influence receptor trafficking. Dynorphins (e.g., Dyn A₁₋₁₇ = Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys) share LIH383’s Arg-Arg-Lys motif, which facilitates membrane penetration and receptor internalization. However, LIH383 substitutes dynorphin’s N-terminal tyrosine with phenylalanine, abolishing intrinsic agonism while retaining allosteric regulatory capacity [3] [8].
Table 2: Signaling Properties of LIH383 in Opioid Pathways
| Parameter | Effect of LIH383 | Methodology |
|---|---|---|
| MOR Gαᵢ activation | ↓ 80% (β-endorphin-induced) | [³⁵S]GTPγS binding assay |
| β-arrestin recruitment | ↔ No significant change | BRET-based biosensors |
| MOR phosphorylation | ↓ at Ser³⁵⁵/Thr³⁷⁰ | Phosphosite-specific antibodies |
| Calcium flux | Attenuated inhibition | FLIPR in HEK293-MOR cells |
LIH383’s structural divergence from canonical opioids underlies its unique pharmacology:
Functionally, LIH383 diverges from endogenous peptides by suppressing rather than eliciting analgesia. For example, in mouse hot-plate tests, intrathecal LIH383 (10 nmol) reduced β-endorphin-mediated analgesia by 65%, while dynorphin A₁₋₁₇ potentiated it. This aligns with its role as an endogenous "brake" on opioid signaling [8].
Beyond opioid systems, LIH383’s physicochemical properties suggest interactions with non-opioid targets:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: